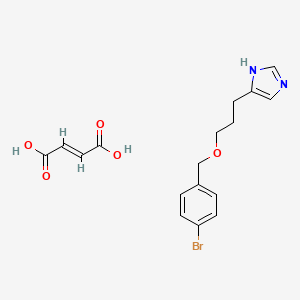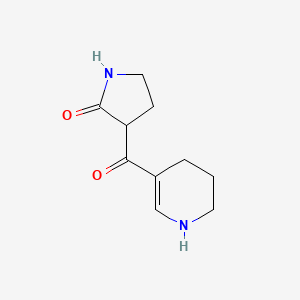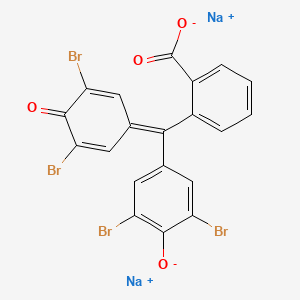
Tetrabromophenolphthalein sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromophenolphthalein sodium salt is a chemical compound known for its use as an indicator in various analytical applications. It is a derivative of phenolphthalein, where four bromine atoms are substituted on the phenolphthalein molecule. This compound is often used in titrations and other chemical analyses due to its distinct color change properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetrabromophenolphthalein sodium salt involves a multi-step synthesis process. The primary steps include:
Preparation of Sodium Hypobromite: Sodium hydroxide is dissolved in water and cooled to below 10°C.
Bromination: Phenolphthalein and the remaining sodium hydroxide are dissolved in water and cooled to below 10°C. The sodium hypobromite solution is added while stirring, and the mixture is allowed to stand for 4-6 hours.
Refinement: The crude product is dissolved in a sodium hydroxide solution, filtered, and the filtrate is neutralized with dilute hydrochloric acid until the pH is 1-2.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabromophenolphthalein sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypobromite is commonly used in the synthesis process.
Reducing Agents: Various reducing agents can be used depending on the desired reaction.
Acids and Bases: Hydrobromic acid and sodium hydroxide are frequently used in the preparation and refinement processes.
Major Products Formed
The major products formed from these reactions include various brominated derivatives of phenolphthalein, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrabromophenolphthalein sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an indicator in titrations and other analytical methods.
Biology: Employed in assays for detecting proteins and other biomolecules.
Medicine: Utilized in diagnostic tests and assays for various medical conditions.
Industry: Applied in the manufacturing of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of tetrabromophenolphthalein sodium salt involves its ability to change color in response to pH changes. This property makes it an effective indicator in various analytical applications. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to structural changes that result in a visible color change .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenolphthalein: The parent compound of tetrabromophenolphthalein sodium salt, used as an indicator in acid-base titrations.
Bromophenol Blue: Another brominated derivative used as a pH indicator.
Methyl Orange: A different type of pH indicator used in titrations.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct color change properties and makes it suitable for specific analytical applications where other indicators may not be effective .
Eigenschaften
Molekularformel |
C20H8Br4Na2O4 |
|---|---|
Molekulargewicht |
677.9 g/mol |
IUPAC-Name |
disodium;2-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10Br4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
GMDWWTKRVUSALP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)

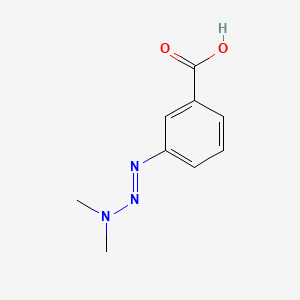
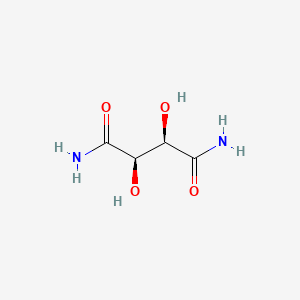

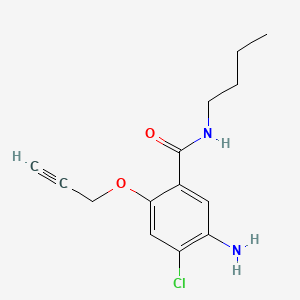
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

